Osu-CG12
Description
OSU-CG12, a thiazolidinedione (TZD) derivative, is an energy restriction mimetic agent (ERMA) designed to target cancer metabolism by mimicking glucose starvation . Structurally, it is derived from ciglitazone but lacks peroxisome proliferator-activated receptor gamma (PPARγ) activity, enabling PPARγ-independent anticancer effects . Its mechanism involves:
- Glycolysis inhibition: Suppresses glucose uptake and glycolytic enzymes (e.g., hexokinase 2, phosphofructokinase-1) within 20 minutes at low micromolar concentrations (1–10 μM) .
- Metabolic stress induction: Reduces NADH and lactate production by 50–70% after 24 hours, comparable to 2-deoxyglucose (2-DG) but at 1,000-fold lower concentrations .
- Signaling pathway modulation: Activates AMPK, Sirt1, and ER stress within minutes, leading to downstream effects like mTOR/p70S6K dephosphorylation, eIF2α phosphorylation, and β-TrCP-mediated degradation of oncoproteins (e.g., Sp1, cyclin D1) .
- Autophagy and apoptosis: Triggers AMPK/TSC2-dependent autophagy and caspase-mediated apoptosis, with IC50 values of 5–10 μM in colorectal (HCT116, HT-29) and prostate (LNCaP) cancer cells .
Properties
Molecular Formula |
C19H20F3NO3S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20F3NO3S/c1-18(7-3-2-4-8-18)11-23-16(25)15(27-17(23)26)10-12-5-6-14(24)13(9-12)19(20,21)22/h5-6,9-10,24H,2-4,7-8,11H2,1H3/b15-10- |
InChI Key |
MADFJWDIMPOGOZ-GDNBJRDFSA-N |
Isomeric SMILES |
CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)C(F)(F)F)/SC2=O |
Canonical SMILES |
CC1(CCCCC1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)C(F)(F)F)SC2=O |
Synonyms |
5-(4-hydroxy-3-trifluoromethylbenzylidene)-3-(1-methylcyclohexyl)thiazolidine-2,4-dione OSU CG12 OSU-CG12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of OSU-CG12, 2-DG, and Resveratrol
Key Differentiators
Potency : this compound achieves comparable metabolic inhibition to 2-DG and resveratrol at 1,000- and 10-fold lower concentrations, respectively, due to its multi-target action (e.g., glucose uptake, enzyme suppression, Akt inactivation) .
Structural Specificity : Unlike resveratrol, this compound’s TZD scaffold allows sustained β-TrCP upregulation, enhancing proteasomal degradation of oncoproteins like Sp1 and cyclin D1 .
Mechanistic Breadth : this compound uniquely integrates immediate (e.g., Sirt1 induction) and delayed (e.g., Akt dephosphorylation) responses, amplifying energy stress .
Research Findings and Clinical Implications
- Preclinical Efficacy : In LNCaP prostate cancer cells, this compound reduced viability by 70% at 10 μM, outperforming ciglitazone and resveratrol .
- Synergistic Potential: Combines with 2-DG to suppress NADH/lactate synergistically, suggesting utility in combination therapies .
- Tumor Selectivity: Spares normal cells (e.g., prostate epithelial cells) by exploiting cancer-specific Warburg metabolism .
- Limitations : Requires structural optimization for pharmacokinetics and in vivo validation .
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